Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
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Overview
Description
Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[221]heptane-7-carboxylate hydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[22 its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of both aminomethyl and methylidene groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H23ClN2O2 |
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Molecular Weight |
274.79 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H22N2O2.ClH/c1-8-9(7-14)11-6-5-10(8)15(11)12(16)17-13(2,3)4;/h9-11H,1,5-7,14H2,2-4H3;1H |
InChI Key |
QPUDQZHGZUWSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=C)C2CN.Cl |
Origin of Product |
United States |
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